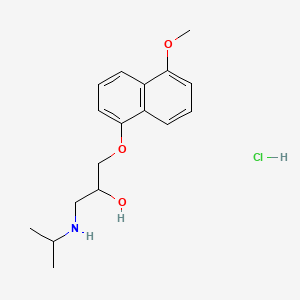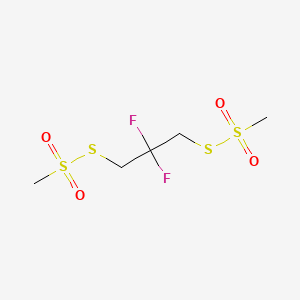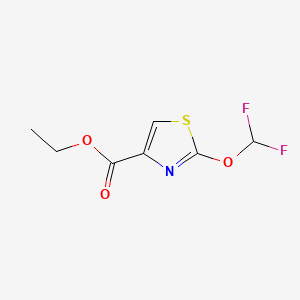
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-methoxynaphthalene.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Catalysts and Solvents: Common catalysts include acids like hydrochloric acid or sulfuric acid, and solvents such as ethanol or methanol are used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
化学反応の分析
Types of Reactions
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)-2-(1-(4-methoxynaphthalenyl))-1-propanone: Similar structure with a different position of the carbonyl group.
1-(4-Methylphenyl)-3-(1-(4-hydroxynaphthalenyl))-1-propanone: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is unique due to its specific substitution pattern and the presence of both methyl and methoxy groups, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
1391054-19-5 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.389 |
IUPAC名 |
3-(4-methoxynaphthalen-1-yl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C21H20O2/c1-15-7-9-17(10-8-15)20(22)13-11-16-12-14-21(23-2)19-6-4-3-5-18(16)19/h3-10,12,14H,11,13H2,1-2H3 |
InChIキー |
OAEYOACAIORYEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














